molecular formula C7H13NO4 B131918 N-(Tert-butoxycarbonyl)glycine-2-13C-15N CAS No. 145143-01-7

N-(Tert-butoxycarbonyl)glycine-2-13C-15N

Cat. No.: B131918
CAS No.: 145143-01-7
M. Wt: 177.17 g/mol
InChI Key: VRPJIFMKZZEXLR-ARERNSRJSA-N
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Description

N-(Tert-butoxycarbonyl)glycine-2-13C-15N is a chemical compound with the molecular formula C11H21NO4. It is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and various research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butoxycarbonyl)glycine-2-13C-15N typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl chloroformate and glycine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the Boc-protected amino acid.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butoxycarbonyl)glycine-2-13C-15N undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

    Hydrolysis: The Boc group can be removed by acidic or basic hydrolysis to yield the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

    Hydrolysis: Acidic conditions (e.g., TFA) or basic conditions (e.g., sodium hydroxide) are employed.

    Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling.

Major Products

    Substitution: Formation of various Boc-protected derivatives.

    Hydrolysis: Free amino acid.

    Coupling: Peptide chains or conjugates.

Scientific Research Applications

N-(Tert-butoxycarbonyl)glycine-2-13C-15N is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of peptide-based probes and inhibitors for biological studies.

    Medicine: Investigated for its potential in drug development and as a precursor for therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-glycine: Similar structure but lacks the 15N isotope.

    N-Boc-alanine: Another Boc-protected amino acid with a different side chain.

    N-Boc-leucine: Boc-protected amino acid with a branched side chain.

Uniqueness

N-(Tert-butoxycarbonyl)glycine-2-13C-15N is unique due to the presence of the 15N isotope, which can be used in isotopic labeling studies. This feature allows for the tracking and analysis of metabolic pathways and protein interactions in biological systems.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPJIFMKZZEXLR-ARERNSRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][13CH2]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583955
Record name N-(tert-Butoxycarbonyl)(2-~13~C,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145143-01-7
Record name N-(tert-Butoxycarbonyl)(2-~13~C,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145143-01-7
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